molecular formula C14H12N4O4S B12489447 N-(furan-2-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(furan-2-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B12489447
M. Wt: 332.34 g/mol
InChI Key: WOAOSUHKKYMPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(FURAN-2-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a furan ring, a benzodiazole ring, and a nitro group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

Molecular Formula

C14H12N4O4S

Molecular Weight

332.34 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H12N4O4S/c19-13(15-7-10-2-1-5-22-10)8-23-14-16-11-4-3-9(18(20)21)6-12(11)17-14/h1-6H,7-8H2,(H,15,19)(H,16,17)

InChI Key

WOAOSUHKKYMPIA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(FURAN-2-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the 5-nitro-1H-1,3-benzodiazole intermediate: This involves nitration of a benzodiazole precursor.

    Coupling of intermediates: The furan-2-ylmethyl intermediate is then reacted with the 5-nitro-1H-1,3-benzodiazole intermediate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(FURAN-2-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The furan ring and benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the furan or benzodiazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(FURAN-2-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(FURAN-2-YLMETHYL)-2-[(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: Similar structure but with an amino group instead of a nitro group.

    N-(THIOPHEN-2-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The unique combination of the furan ring, nitro group, and benzodiazole ring in N-(FURAN-2-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.